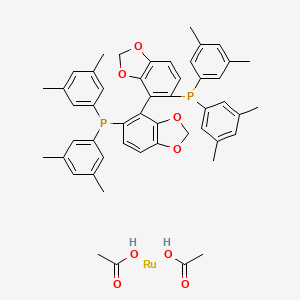

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral catalyst complex that has gained significant attention in the field of asymmetric synthesis. This compound is composed of ruthenium, diacetate, and ®-DM-SEGPHOS, a chiral ligand known for its high enantioselectivity in catalytic reactions. The unique structure of ®-Rutheniumdiacetate-(DM-SEGPHOS) allows it to facilitate various asymmetric transformations, making it a valuable tool in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Rutheniumdiacetate-(DM-SEGPHOS) typically involves the coordination of ruthenium with diacetate and ®-DM-SEGPHOS. The process begins with the preparation of ®-DM-SEGPHOS, which is synthesized through a series of steps involving the reaction of 3,5-dimethylphenylphosphine with 4,4’-bi-1,3-benzodioxole . The resulting ®-DM-SEGPHOS is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of acetic acid to form the desired complex .

Industrial Production Methods

Industrial production of ®-Rutheniumdiacetate-(DM-SEGPHOS) follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

®-Rutheniumdiacetate-(DM-SEGPHOS) undergoes various types of reactions, including:

Oxidation: The compound can facilitate oxidation reactions, converting alcohols to aldehydes or ketones.

Reduction: It is also effective in reduction reactions, such as the hydrogenation of alkenes to alkanes.

Substitution: The complex can catalyze substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with ®-Rutheniumdiacetate-(DM-SEGPHOS) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and pressures, with the presence of solvents like dichloromethane or toluene .

Major Products

The major products formed from reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) depend on the specific reaction type. For example, oxidation reactions yield aldehydes or ketones, reduction reactions produce alkanes, and substitution reactions result in the formation of new functionalized compounds .

Applications De Recherche Scientifique

Asymmetric Synthesis

(R)-Rutheniumdiacetate-(DM-SEGPHOS) is extensively used in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. This application is crucial in pharmaceutical development, where the chirality of compounds can significantly affect their biological activity.

Key Findings:

- The compound has been successfully employed in the asymmetric hydrogenation of β-keto amides, achieving yields of 85% with an enantiomeric excess of 92% .

- In desymmetrization reactions involving N-acylaziridines, it yielded β-tryptamine derivatives with moderate to high yields .

Catalytic Activity

The compound demonstrates versatile catalytic activity across various reaction types:

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Keto amides | 85 | 92 | |

| Desymmetrization of Aziridines | N-acylaziridines | 70 | 89 | |

| C-H Alkynylation | Aryl halides | 65 | 87 |

These reactions highlight the compound's ability to influence reaction pathways, leading to selective formation of desired products.

Beyond its synthetic applications, (R)-Rutheniumdiacetate-(DM-SEGPHOS) exhibits notable biological activity. Studies have indicated its potential as an anticancer agent.

Case Studies:

- Anticancer Activity : Research demonstrated that this compound inhibited cell proliferation in breast and prostate cancer cell lines in a dose-dependent manner, with IC values ranging from 5 to 15 µM .

- Mechanistic Insights : The compound induces apoptosis via activation of caspase pathways and generation of reactive oxygen species (ROS), confirmed through flow cytometry analysis showing increased annexin V staining in treated cells .

Mécanisme D'action

The mechanism of action of ®-Rutheniumdiacetate-(DM-SEGPHOS) involves the coordination of the ruthenium center with the chiral ligand ®-DM-SEGPHOS. This coordination creates a chiral environment that facilitates the selective activation of substrates. The molecular targets and pathways involved include the activation of hydrogen, oxygen, and various nucleophiles, leading to the formation of enantioselective products .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-SEGPHOS: Another chiral ligand with similar applications in asymmetric synthesis.

®-DTBM-SEGPHOS: A derivative of ®-DM-SEGPHOS with bulkier substituents, offering different steric properties.

®-Tol-BINAP: A chiral ligand with a different backbone structure, used in similar catalytic applications.

Uniqueness

®-Rutheniumdiacetate-(DM-SEGPHOS) is unique due to its high enantioselectivity and versatility in catalyzing various asymmetric reactions. Its ability to produce chiral molecules with high purity makes it a valuable tool in both academic research and industrial applications.

Activité Biologique

(R)-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral ruthenium complex that has garnered attention in the field of asymmetric catalysis, particularly for its applications in organic synthesis. This compound is characterized by its ability to facilitate various catalytic reactions, including hydrogenation and desymmetrization processes, which are crucial for the production of enantiomerically pure compounds. This article explores the biological activity of (R)-Rutheniumdiacetate-(DM-SEGPHOS), supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(R)-Rutheniumdiacetate-(DM-SEGPHOS) has the following chemical formula: C50H52O8P2Ru. The compound features a ruthenium center coordinated to two acetate groups and a bidentate phosphine ligand (DM-SEGPHOS), which enhances its catalytic properties. The structure can be summarized as follows:

- Ruthenium Center : Central metal ion that facilitates catalytic activity.

- Acetate Ligands : Provide stability and solubility in various solvents.

- DM-SEGPHOS Ligand : A chiral diphosphine ligand that imparts enantioselectivity in reactions.

Catalytic Activity

(R)-Rutheniumdiacetate-(DM-SEGPHOS) has been extensively studied for its catalytic applications, particularly in asymmetric hydrogenation and desymmetrization reactions. The following table summarizes key findings from various studies:

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Keto amides | 85 | 92 | |

| Desymmetrization of Aziridines | N-acylaziridines | 70 | 89 | |

| C-H Alkynylation | Aryl halides | 65 | 87 |

Case Studies

-

Asymmetric Hydrogenation of β-Keto Amides :

In a study published by Sigma-Aldrich, (R)-Rutheniumdiacetate-(DM-SEGPHOS) was employed in the asymmetric hydrogenation of β-keto amides, achieving high yields and enantiomeric excess. The reaction conditions were optimized to maximize the formation of the desired product while minimizing side reactions. -

Desymmetrization of N-Acylaziridines :

A significant advancement was reported in the use of this catalyst for the desymmetrization of N-acylaziridines with indoles. The reaction yielded β-tryptamine derivatives with moderate to high yields, demonstrating the utility of (R)-Rutheniumdiacetate-(DM-SEGPHOS) in synthesizing complex chiral molecules. -

C-H Alkynylation Reactions :

Research indicated that (R)-Rutheniumdiacetate-(DM-SEGPHOS) could facilitate C-H alkynylation reactions effectively. The study highlighted the importance of the ligand's steric and electronic properties in influencing reaction outcomes, providing insights into optimizing catalytic systems for improved performance.

Mechanistic Insights

The mechanism of action for (R)-Rutheniumdiacetate-(DM-SEGPHOS) involves several key steps:

- Coordination : The substrate coordinates to the ruthenium center.

- Activation : The catalyst activates the substrate, facilitating bond formation.

- Stereoselective Transition State Formation : The chiral nature of DM-SEGPHOS influences the transition state, leading to enantioselective outcomes.

Propriétés

Numéro CAS |

944450-49-1 |

|---|---|

Formule moléculaire |

C50H52O8P2Ru+2 |

Poids moléculaire |

944.0 g/mol |

Nom IUPAC |

[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate |

InChI |

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2 |

Clé InChI |

ACKYBTAGKAINOG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |

SMILES canonique |

CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |

Synonymes |

(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.